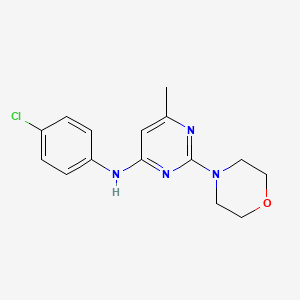

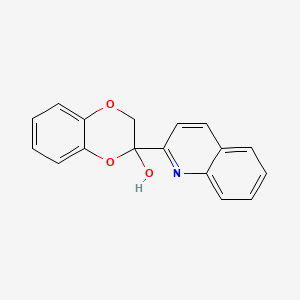

![molecular formula C20H19N3O3 B5524928 methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The exploration of benzodiazepine derivatives and their properties is crucial in the field of organic chemistry due to their complex structure and potential application in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

Methyl benzodiazepine derivatives have been synthesized through reactions involving formaldehyde, diamines, and diazonium chlorides. The synthesis often results in complex molecular structures featuring specific substituents, which influence their chemical behavior and properties (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

Molecular structure determinations have revealed that these compounds can display disorder within certain groups and exhibit specific molecular conformations determined by their substituents. The molecular structures are significantly influenced by the orientation of aryltriazenyl groups and the conformation of hexahydropyrimidine rings, impacting their chemical reactivity and interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with nucleophiles, hydrolysis, and amidation, leading to the formation of various heterocyclic systems. These reactions are pivotal in manipulating the compound's functionality and enhancing its application scope (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Scientific Research Applications

Antimicrobial Activity

Methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate derivatives have been studied for their potential antimicrobial properties. Research conducted by Ghorab et al. (2017) synthesized a series of compounds related to this chemical structure and evaluated their antibacterial and antifungal activities. The study found that certain derivatives exhibited significant antimicrobial activity, with some compounds showing higher effectiveness compared to reference drugs, indicating their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Anti-Cancer Potential

Another area of research explored the anti-cancer potential of related compounds. Soni et al. (2015) designed and synthesized a series of benzodiazepine derivatives, aiming to investigate their potential as anti-cancer agents. The study performed cell viability assays and found that certain analogues displayed potent anti-cancer activity, suggesting these compounds could be developed further as cancer therapeutics (Soni, Sanghvi, Devkar, & Thakore, 2015).

Photodynamic Therapy

Pişkin et al. (2020) focused on the synthesis and characterization of a new zinc phthalocyanine derivative, which was substituted with groups related to the benzodiazepine structure . This derivative demonstrated high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Photopolymerization

In the field of polymer chemistry, Guillaneuf et al. (2010) reported on a compound structurally related to methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate, which was used as a photoiniferter in nitroxide-mediated photopolymerization. This study highlights the potential of such compounds in the development of new polymerization techniques, contributing to advancements in material science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Molecular Property Studies

Furthermore, the exploration of molecular properties of benzodiazepine derivatives, as conducted by Abirou et al. (2007), provides foundational knowledge on the reactivity and potential biological interactions of these compounds. This research contributes to understanding the pharmacological implications and the development of benzodiazepine-based drugs (Abirou, El assyry, Benali, Lazar, Boucetta, Massoui, Lakhrissi, Jarmoumi, & Mondieig, 2007).

Mechanism of Action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The mechanism of action of your compound could be similar if it’s a benzodiazepine derivative.

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[(2,4-dimethyl-1,5-benzodiazepin-3-ylidene)amino]oxymethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-19(14(2)22-18-7-5-4-6-17(18)21-13)23-26-12-15-8-10-16(11-9-15)20(24)25-3/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZKTYBMOXRWEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=C(C=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

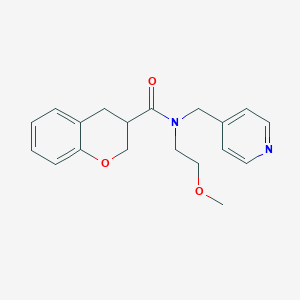

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

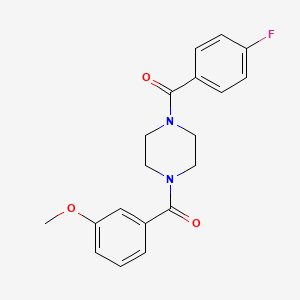

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

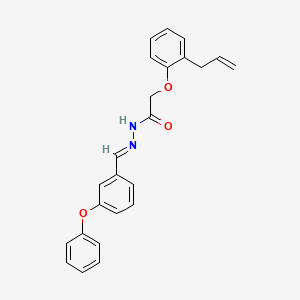

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)